N-Methyl-N'-cyclopropyl ethylenediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

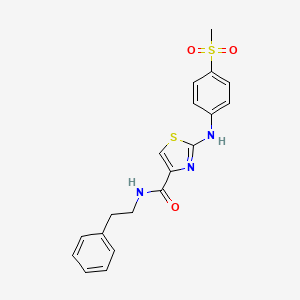

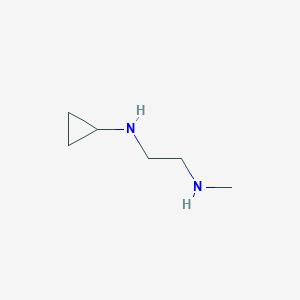

“N-Methyl-N’-cyclopropyl ethylenediamine” is a chemical compound with the empirical formula C6H14N2 . It is provided to early discovery researchers as part of a collection of unique chemicals . The molecular weight of this compound is 114.19 .

Molecular Structure Analysis

The SMILES string of “N-Methyl-N’-cyclopropyl ethylenediamine” is CNCCNC1CC1 . This notation provides a way to represent the structure of the molecule in a text format.Physical And Chemical Properties Analysis

“N-Methyl-N’-cyclopropyl ethylenediamine” is a solid . The predicted physical properties include a melting point of -5.61° C, a boiling point of 167.1° C at 760 mmHg, a density of 0.9 g/mL, and a refractive index of n 20D 1.47 .Applications De Recherche Scientifique

1. Antitumor Activity

N-Methyl-N'-cyclopropyl ethylenediamine derivatives have demonstrated significant antitumor potential. For instance, cyclohexyl analogues of ethylenediamine dipropanoic acid have shown cytotoxic activity towards various human leukemic cell lines through mechanisms involving caspase-independent apoptosis associated with oxidative stress and mitochondrial dysfunction (Misirlić Denčić et al., 2012). Additionally, platinum(IV) complexes with N,N'-methylene modified cyclohexyl ethylenediamine-N,N'-diacetate (edda)-type ligands displayed strong antitumor potential, effective against various cancer cell lines, including cisplatin-resistant lines (Mihajlović et al., 2012).

2. Chemical Synthesis and Catalysis

In the field of chemical synthesis and catalysis, N-Methyl-N'-cyclopropyl ethylenediamine and its derivatives are used as ligands and catalysts. A study showed the efficient formation of N-cyclohexylethylenediamine with high selectivity in alkylation reactions using CuO–ZnO/Al2O3 catalysts (Yamakawa et al., 2004). Another research focused on the synthesis and in vitro anticancer activity of ruthenium–cymene complexes with cyclohexyl-functionalized ethylenediamine-N,N′-diacetate-type ligands, indicating the role of these complexes in catalysis and pharmaceutical applications (Savić et al., 2011).

3. Environmental Applications

N-Methyl-N'-cyclopropyl ethylenediamine and its analogues have been explored in environmental applications, particularly in biodegradable chelating agents. A review discussed the use of biodegradable alternatives to aminopolycarboxylates like ethylenediaminetetraacetic acid (EDTA) for various industrial and agricultural applications, highlighting the importance of environmentally friendly chelating agents (Pinto et al., 2014).

4. Surface Chemistry Studies

Ethylenediamine derivatives play a significant role in surface chemistry. For example, the interaction of ethylenediamine on Ge(100)-2 x 1 surfaces was investigated, demonstrating different adsorption behaviors that are critical for understanding surface interactions in materials science (Kim et al., 2005).

5. Biochemical Research

In biochemical research, derivatives of N-Methyl-N'-cyclopropyl ethylenediamine are studied for their roles in various biological processes. For instance, S-adenosylmethionine, a biological sulfonium compound, uses methylene groups derived from ethylenediamine in various biochemical reactions (Fontecave et al., 2004).

Safety and Hazards

“N-Methyl-N’-cyclopropyl ethylenediamine” is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . The safety information includes a warning signal word and the hazard statement H302 . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Propriétés

IUPAC Name |

N'-cyclopropyl-N-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-4-5-8-6-2-3-6/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRPIZCHFSKXPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCNC1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2369309.png)

![N-(4-bromophenyl)-1-pyridin-3-yl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2369312.png)

![N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B2369316.png)

![N-(cyanomethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2369318.png)

![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369320.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2369323.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2369325.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2369326.png)